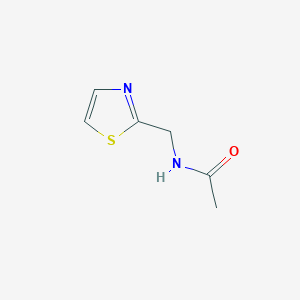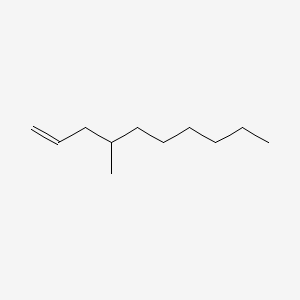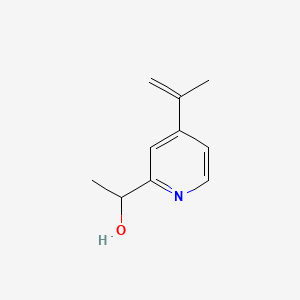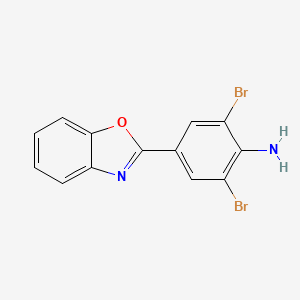
4-(1,3-Benzoxazol-2-yl)-2,6-dibromoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Benzoxazol-2-yl)-2,6-dibromoaniline is an organic compound belonging to the class of phenyl-1,3-oxazoles. This compound is characterized by the presence of a benzoxazole ring substituted with two bromine atoms and an aniline group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzoxazol-2-yl)-2,6-dibromoaniline typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method includes the use of nanocatalysts or metal catalysts to facilitate the reaction. For example, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used in water under reflux conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic systems. The use of eco-friendly and cost-effective catalysts, such as ionic liquids or nanocatalysts, is preferred to ensure high efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3-Benzoxazol-2-yl)-2,6-dibromoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include quinones, amine derivatives, and various substituted benzoxazole compounds .
Wissenschaftliche Forschungsanwendungen
4-(1,3-Benzoxazol-2-yl)-2,6-dibromoaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and advanced materials
Wirkmechanismus
The mechanism of action of 4-(1,3-Benzoxazol-2-yl)-2,6-dibromoaniline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1,3-Benzoxazol-2-yl)-2,6-dibromophenol
- 1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline
Uniqueness
4-(1,3-Benzoxazol-2-yl)-2,6-dibromoaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer activities, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
638158-79-9 |
|---|---|
Molekularformel |
C13H8Br2N2O |
Molekulargewicht |
368.02 g/mol |
IUPAC-Name |
4-(1,3-benzoxazol-2-yl)-2,6-dibromoaniline |
InChI |
InChI=1S/C13H8Br2N2O/c14-8-5-7(6-9(15)12(8)16)13-17-10-3-1-2-4-11(10)18-13/h1-6H,16H2 |
InChI-Schlüssel |
VNUPQXWYSQMKAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C(=C3)Br)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B13813705.png)
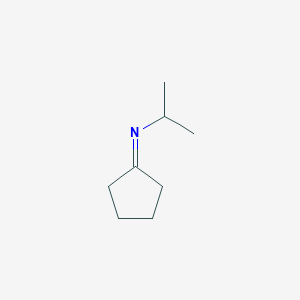
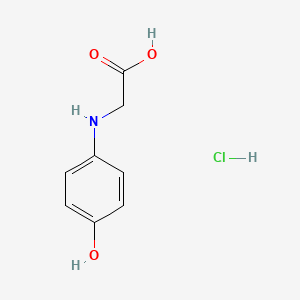
![[(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol](/img/structure/B13813718.png)
![Tert-butyl N-methyl-N-{2-[(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-YL)methyl]cyclohexyl}carbamate](/img/structure/B13813725.png)
![4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B13813726.png)

![2'-Chloro-4'-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide](/img/structure/B13813741.png)
